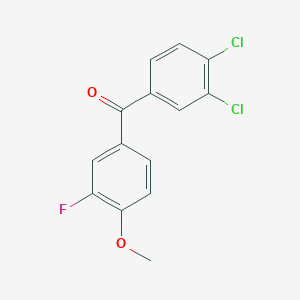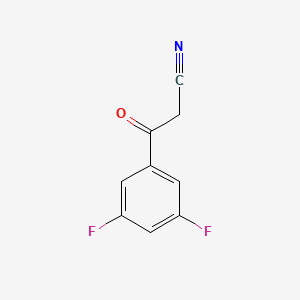![molecular formula C13H10F3N B1302772 3-[3-(Trifluorométhyl)phényl]aniline CAS No. 400749-02-2](/img/structure/B1302772.png)
3-[3-(Trifluorométhyl)phényl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline and is classified as an aromatic amine . These compounds are colorless liquids . The corresponding dimethylamino derivative is also known .
Synthesis Analysis
The synthesis of 3-[3-(Trifluoromethyl)phenyl]aniline involves several steps . The process starts with the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene. This is followed by the conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene. Finally, pivalylamino-2-methyl-3-trifluoromethylbenzene is converted to 2-methyl-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular formula of 3-[3-(Trifluoromethyl)phenyl]aniline is C7H6F3N . It has an average mass of 161.124 Da and a monoisotopic mass of 161.045227 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-[3-(Trifluoromethyl)phenyl]aniline are not detailed in the search results, it’s worth noting that trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the physical, chemical, and biological properties of molecules .Physical And Chemical Properties Analysis
3-[3-(Trifluoromethyl)phenyl]aniline has a density of 1.29 g/cm3 . Its melting point ranges from 5 to 6 °C, and its boiling point ranges from 187 to 188 °C .Applications De Recherche Scientifique
Synthèse de Cinacalcet HCl
3-[3-(Trifluorométhyl)phényl]aniline : est un intermédiaire clé dans la synthèse de Cinacalcet HCl, un médicament calcimimétique utilisé pour traiter l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique et l'hypercalcémie chez les patients atteints de carcinome parathyroïdien . La synthèse implique une réaction de couplage croisé de Mizoroki–Heck suivie d'une hydrogénation, mettant en évidence l'utilité du composé dans la création de produits pharmaceutiques complexes.
Développement de médicaments approuvés par la FDA
Le groupe trifluorométhyle dans This compound est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA . Ce groupe est connu pour sa capacité à améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques, ce qui en fait un élément précieux dans la conception et le développement de médicaments.
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de composés aromatiques contenant le groupe trifluorométhyle. Sa réactivité permet diverses substitutions, ce qui peut conduire au développement de nouveaux matériaux et produits chimiques ayant des applications potentielles dans différentes industries .
Safety and Hazards
3-[3-(Trifluoromethyl)phenyl]aniline is a combustible liquid that is harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZPUMRJVDKRJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375333 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400749-02-2 |
Source


|
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)

